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Compound of Interest

Compound Name: 1-(Phenylsulfinyl)piperidine

Cat. No.: B185665

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the compound 1-(Phenylsulfinyl)piperidine. Due to the limited availability of published
experimental spectra for this specific molecule, this guide presents predicted spectroscopic
data based on established principles of nuclear magnetic resonance (NMR) spectroscopy,
infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a
valuable resource for the identification, characterization, and quality control of 1-
(Phenylsulfinyl)piperidine in a research and development setting.

Chemical Structure and Properties

e |[UPAC Name: 1-(Phenylsulfinyl)piperidine
e Synonyms: 1-Benzenesulfinylpiperidine[1]

e CAS Number: 4972-31-0[1]

e Molecular Formula: C11H1sNOS[1][2]

e Molecular Weight: 209.31 g/mol [1]

e Melting Point: 84-88 °C[2]
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Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-

(Phenylsulfinyl)piperidine. These predictions are derived from computational models and

analysis of spectral data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Data (CDClIs, 400 MHz)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
7.65-7.55 m 2H Phenyl H (ortho)
7.50-7.40 m 3H Phenyl H (meta, para)
3.40 - 3.30 " oH Piperidine H (o-
equatorial)
2.90-2.80 m 2H Piperidine H (a-axial)
1.70-1.50 m 6H Piperidine H (B, y)
Table 2: Predicted 3C NMR Data (CDCls, 100 MHz)
Chemical Shift (6, ppm) Assignment
145.0 Phenyl C (ipso)
131.0 Phenyl C (para)
129.0 Phenyl C (meta)
125.0 Phenyl C (ortho)
50.0 Piperidine C (a)
26.0 Piperidine C (B)
24.0 Piperidine C (y)
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

3060 - 3010 Medium C-H stretch (aromatic)
2940 - 2850 Strong C-H stretch (aliphatic)
1475 Strong C=C stretch (aromatic ring)
1445 Medium CHz bend (scissoring)
1090 - 1070 Strong S=0 stretch

750, 690 Strong C-H bend (aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Relative Intensity Proposed Fragment lon
209 Moderate [M]* (Molecular lon)

125 High [CeHsSOJ*

84 High [CsH1oN]*

77 Moderate [CeHs]*

Experimental Protocols

The following are general experimental protocols that can be employed to acquire the

spectroscopic data for 1-(Phenylsulfinyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-(Phenylsulfinyl)piperidine in

0.6-0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an
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internal standard.

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

* 'H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to
obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16
ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be required compared to *H NMR. Typical
parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and reference the
chemical shifts to TMS (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of 1-(Phenylsulfinyl)piperidine with approximately 100-200 mg
of dry potassium bromide (KBr) powder using an agate mortar and pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
 Instrumentation: Use a Fourier-transform infrared spectrometer.

o Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm~1).
Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

o Data Analysis: Identify the major absorption bands and assign them to the corresponding
functional group vibrations.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of 1-(Phenylsulfinyl)piperidine in a suitable
volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion
or after separation using gas chromatography (GC) or liquid chromatography (LC).
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« lonization: Utilize Electron lonization (EI) or Electrospray lonization (ESI) to generate ions.
For El, a standard electron energy of 70 eV is typically used.

e Mass Analysis: Separate the generated ions based on their mass-to-charge ratio (m/z) using
a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity
versus m/z.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the compound.

Workflow Diagram

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data of a chemical compound like 1-(Phenylsulfinyl)piperidine.
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Spectroscopic Analysis Workflow
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Caption: General workflow for the spectroscopic analysis of 1-(Phenylsulfinyl)piperidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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piperidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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